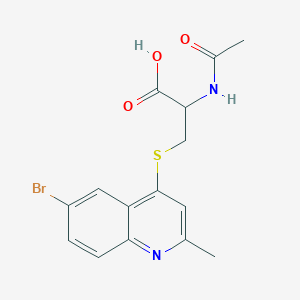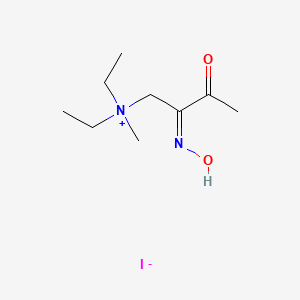
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is a chemical compound with the molecular formula C8H17IN2O2. It is known for its unique structure, which includes a hydroxyimino group and a methylammonium group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide typically involves the reaction of diethylamine with 2,3-butanedione monoxime in the presence of methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethylamine+2,3-Butanedione monoxime+Methyl iodide→Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the methylammonium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium chloride
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium bromide
- Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium sulfate
Uniqueness
Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions. The iodide ion can participate in specific substitution reactions that are not possible with other halides, making this compound particularly valuable in certain synthetic applications.
Propriétés
Numéro CAS |
73664-06-9 |
|---|---|
Formule moléculaire |
C9H19IN2O2 |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
diethyl-[(2Z)-2-hydroxyimino-3-oxobutyl]-methylazanium;iodide |
InChI |
InChI=1S/C9H18N2O2.HI/c1-5-11(4,6-2)7-9(10-13)8(3)12;/h5-7H2,1-4H3;1H |
Clé InChI |
TUCIVVIWFVDCAX-UHFFFAOYSA-N |
SMILES isomérique |
CC[N+](C)(CC)C/C(=N/O)/C(=O)C.[I-] |
SMILES canonique |
CC[N+](C)(CC)CC(=NO)C(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
![1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14149064.png)
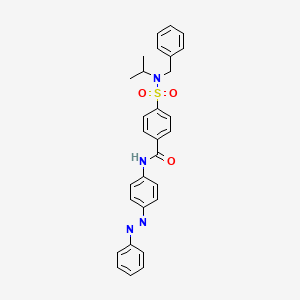

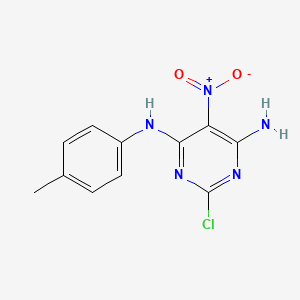
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
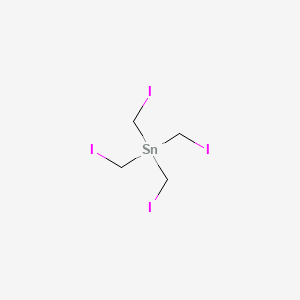
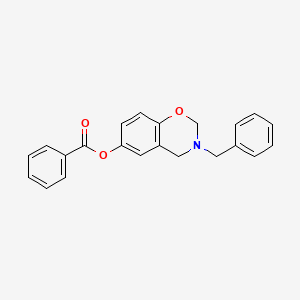
![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)
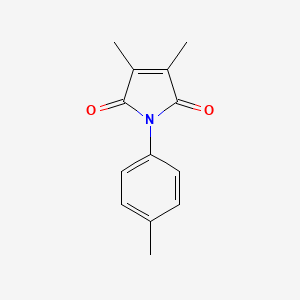
![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
